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Compound of Interest

Compound Name: (R)-4-Isopropyloxazolidin-2-one

Cat. No.: B1662103 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the chiral

auxiliary, (R)-4-Isopropyloxazolidin-2-one. This compound is a cornerstone in asymmetric

synthesis, and a thorough understanding of its spectral characteristics is paramount for its

effective use and for the characterization of its derivatives. This document presents its Nuclear

Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, detailed experimental

protocols for data acquisition, and logical diagrams illustrating the analytical workflow.

Spectroscopic Data
The following tables summarize the ¹H NMR, ¹³C NMR, and IR spectroscopic data for (R)-4-
Isopropyloxazolidin-2-one.

Nuclear Magnetic Resonance (NMR) Data
The NMR spectra were recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data of (R)-4-Isopropyloxazolidin-2-one in CDCl₃.
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

~7.39 brs - 1H NH

4.44 dd 8.6, 6.4 1H H5

4.10 dd 8.6, 6.4 1H H5

3.57–3.68 m - 1H H4

1.64–1.81 m - 1H H6

0.96 d 6.6 3H H7'

0.90 d 6.6 3H H7

Data sourced from a study on the synthesis of Evans' chiral auxiliaries.[1]

Table 2: ¹³C NMR Spectroscopic Data of (R)-4-Isopropyloxazolidin-2-one in CDCl₃.[1]

Chemical Shift (δ) ppm Assignment

160.6 C2 (C=O)

68.4 C5 (CH₂)

58.2 C4 (CH)

32.5 C6 (CH)

17.7 C7' (CH₃)

17.4 C7 (CH₃)

Infrared (IR) Spectroscopy Data
The IR spectrum was obtained from a neat sample.

Table 3: IR Spectroscopic Data of (R)-4-Isopropyloxazolidin-2-one.[1]
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Wavenumber (cm⁻¹) Description of Vibration

3259 N-H stretch

2960, 2914 C-H stretch (aliphatic)

1720 C=O stretch (carbonyl)

1471, 1404, 1327 C-H bend

1242, 1089, 1007 C-N stretch, C-O stretch

933, 706 Out-of-plane bends

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:

Approximately 10-20 mg of (R)-4-Isopropyloxazolidin-2-one was dissolved in about 0.6-0.7

mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an

internal standard.

The solution was transferred to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy Parameters:

Spectrometer: Varian Gemini BB spectrometer.

Frequency: 300 MHz.

Solvent: CDCl₃.

Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

Number of Scans: Typically 16-64 scans.
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Relaxation Delay: 1-2 seconds.

Pulse Width: ~30-45 degrees.

Acquisition Time: 2-4 seconds.

Spectral Width: -2 to 12 ppm.

3. ¹³C NMR Spectroscopy Parameters:

Spectrometer: Varian Gemini BB spectrometer.

Frequency: 75.4 MHz.

Solvent: CDCl₃.

Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm (or residual solvent peak at 77.16

ppm).

Decoupling: Proton-decoupled.

Number of Scans: Typically 512-2048 scans, depending on sample concentration.

Relaxation Delay: 2-5 seconds.

Pulse Width: ~30-45 degrees.

Acquisition Time: 1-2 seconds.

Spectral Width: -10 to 220 ppm.

Infrared (IR) Spectroscopy
1. Sample Preparation (Neat):

A small drop of (R)-4-Isopropyloxazolidin-2-one (in its liquid state, or melted if solid at room

temperature) was placed between two potassium bromide (KBr) or sodium chloride (NaCl)

salt plates to form a thin film.
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2. FTIR Spectroscopy Parameters:

Spectrometer: FTIR Perkin Elmer Spectrum 200 spectrometer.

Mode: Transmittance.

Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: Typically 16-32 scans.

Background: A background spectrum of the clean salt plates was recorded prior to the

sample measurement.

Visualization of Analytical Processes
The following diagrams, generated using the DOT language, illustrate the logical flow of the

spectroscopic analysis and a typical experimental workflow.
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Caption: Logical flow of spectroscopic analysis.
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Caption: General experimental workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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